molecular formula C12H20ClN3O4 B14594355 Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- CAS No. 61137-49-3

Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)-

Cat. No.: B14594355
CAS No.: 61137-49-3
M. Wt: 305.76 g/mol
InChI Key: GSUNXHODQPCMLL-UHFFFAOYSA-N
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Description

Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group attached to a cyclohexyl ring, further connected to an acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with nitrosourea under controlled conditions to introduce the nitrosourea group. The chloroethyl group is introduced through a substitution reaction, and the final esterification step involves reacting the intermediate with acetic acid under acidic conditions to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group to amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a potential chemotherapeutic agent.

    Medicine: Investigated for its anticancer properties due to the presence of the nitrosourea group, which is known for its alkylating activity.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- involves its ability to alkylate DNA and proteins. The nitrosourea group is responsible for this activity, as it can form highly reactive intermediates that interact with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carmustine: Another nitrosourea compound used in chemotherapy.

    Lomustine: Similar in structure and used for treating brain tumors.

    Semustine: Another related compound with anticancer properties.

Uniqueness

Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is unique due to its specific structural features, such as the cyclohexyl ring and the ester group, which may influence its reactivity and biological activity compared to other nitrosourea compounds.

Properties

CAS No.

61137-49-3

Molecular Formula

C12H20ClN3O4

Molecular Weight

305.76 g/mol

IUPAC Name

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl acetate

InChI

InChI=1S/C12H20ClN3O4/c1-9(17)20-8-10-2-4-11(5-3-10)14-12(18)16(15-19)7-6-13/h10-11H,2-8H2,1H3,(H,14,18)

InChI Key

GSUNXHODQPCMLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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